5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative . Pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position and are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pyrazolo [1,5-a]pyrimidine derivative, 7- (4-methylpiperazin-1-yl)-5- [4- (trifluoromethyl)phenyl]pyrazolo [1,5-a]pyrimidine-3-carbonitrile was synthesized by a three-step synthesis .Molecular Structure Analysis
The compound crystallizes in the monoclinic system, space group P 2 1 / c with a = 17.097 (4) Å, b = 7.1668 (16) Å, c = 18.389 (3) Å, β = 118.251 (15)°, V = 1984.8 (8) Å 3, Z = 4, Dc = 1.293 g cm –3, F (000) = 800, μ (Mo Kα) = 0.10 mm –1, R1 = 0.0667, and wR2 = 0.2084 for reflections with I > 2σ ( I ). Pyrazolo [1,5- a ]pyrimidine and phenyl ring are almost coplanar, and the piperazine ring is in a chair conformation .Chemical Reactions Analysis
Pyrimidine derivatives have been known for their wide range of biological and pharmacological activities. They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 120–122 °C . Its 1 H NMR (300 MHz, CDCl 3) is δ = 1.94–2.04 (m, 4H, 2 CH 2), 2.47 (s, 3H, CH 3 –pyrimidine), 3.60–3.64 (m, 4H, 2 NCH 2), 6.68 (s, 2H, NH 2), 8.23 (s, 1H, NH) ppm .Scientific Research Applications
Anti-Inflammatory Applications
5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine and its derivatives have been studied for their potential anti-inflammatory properties. Auzzi et al. (1983) investigated pyrazolo[1,5-a]pyrimidines and found that certain derivatives, like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed significant anti-inflammatory activity with a better therapeutic index than reference drugs, and importantly, were devoid of ulcerogenic activity (Auzzi et al., 1983).
Synthesis and Electrophilic Substitutions
The synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines has been explored. Atta (2011) utilized 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors for this new series, showcasing the versatility of pyrazolo[1,5-a]pyrimidine derivatives in synthetic chemistry (Atta, 2011).
Pharmacological Properties
The study of pharmacological properties of 2-phenylpyrazolo[1,5-a]pyrimidines has also been a focus. Vettori et al. (1981) synthesized derivatives of 2-Phenylpryrazolo[1,5-a]pyrimidine, noting their interesting antipyretic, hypothermizing, and anti-inflammatory properties, thereby indicating a potential for diverse pharmacological applications (Vettori et al., 1981).
Antimicrobial and Anti-Inflammatory Agents
Research by Aggarwal et al. (2014) on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines highlighted their antimicrobial activity against various bacteria and fungi, as well as their anti-inflammatory properties. This broadens the potential application of these compounds in treating infectious diseases and inflammation (Aggarwal et al., 2014).
Functional Fluorophores
Castillo et al. (2018) demonstrated the use of 3-Formylpyrazolo[1,5-a]pyrimidines in the preparation of functional fluorophores. This indicates potential applications in biological imaging and diagnostics, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in various scientific fields (Castillo et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-14-12-17(22-10-8-21(2)9-11-22)23-18(20-14)16(13-19-23)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEUIRVCHFFWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.